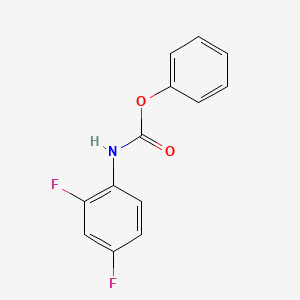

phenyl N-(2,4-difluorophenyl)carbamate

Description

Contemporary Significance of Carbamate (B1207046) Derivatives in Chemical Research

The carbamate functional group, characterized by its -O-CO-NH- linkage, is a cornerstone of modern organic and medicinal chemistry. nih.govresearchgate.net These organic compounds are integral structural motifs in a multitude of approved therapeutic agents and prodrugs. nih.govnih.gov The stability of the carbamate group, which can be described as an amide-ester hybrid, contributes to its widespread use. nih.gov This stability, both chemical and proteolytic, makes carbamates effective as peptide bond surrogates in drug design, enhancing the metabolic stability and cell membrane permeability of peptide-like drugs. nih.govacs.org

Beyond pharmaceuticals, carbamate derivatives are widely represented in agricultural chemicals, including pesticides, fungicides, and herbicides. nih.govacs.org They also serve as critical starting materials and intermediates in the chemical industry, particularly in the production of polymers like polyurethanes. researchgate.netacs.org Furthermore, in organic synthesis, carbamates are extensively used as protecting groups for amines, with notable examples being tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). nih.gov The incorporation of a carbamate moiety can significantly increase the biological activity of pharmacophores in various compounds. nih.gov

Academic Context of N-Aryl Carbamate Studies

Within the broader class of carbamates, N-aryl carbamates represent a significant area of academic and industrial research. These compounds, where the carbamate nitrogen is attached to an aromatic ring, are key synthons for a variety of more complex molecules. nih.gov Research into N-aryl carbamates often focuses on developing novel and efficient synthetic methodologies. Traditional synthesis methods often involve the use of toxic reagents like phosgene (B1210022) or its derivatives. nih.gov Consequently, modern research has explored milder and more sustainable routes, such as the palladium-catalyzed cross-coupling of aryl chlorides or triflates with sodium cyanate (B1221674) in the presence of an alcohol, or the organocatalyzed aminolysis of cyclic carbonates with aromatic amines. nih.govorganic-chemistry.org

Studies also investigate the reactivity of N-aryl carbamates. For instance, N,O-diaryl carbamates have been shown to undergo spontaneous transformation into symmetrical N,N'-diarylureas under specific conditions. nih.gov The stability and electronic properties of the N-aryl group can significantly influence the reactivity and potential applications of the carbamate.

Research Rationale for Phenyl N-(2,4-difluorophenyl)carbamate

The specific focus on this compound is driven by the strategic incorporation of fluorine atoms onto the N-aryl ring. The rationale for investigating this particular compound lies at the intersection of carbamate chemistry and fluorine chemistry.

The Role of Fluorination in Aromatic Carbamate Chemistry

The introduction of fluorine into organic molecules, particularly on aromatic rings, is a powerful strategy in medicinal chemistry and materials science. numberanalytics.comnumberanalytics.com Fluorination can dramatically alter the physical, chemical, and biological properties of a parent compound. numberanalytics.comresearchgate.net Key effects of incorporating fluorine include:

Modulation of Electronic Properties: Fluorine is the most electronegative element, and its presence can significantly alter the acidity, basicity, and reactivity of nearby functional groups through strong inductive effects.

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a C-H bond with a C-F bond at a site of metabolic attack can block oxidation by cytochrome P450 enzymes, thereby increasing the compound's biological half-life. researchgate.net

Increased Lipophilicity: Fluorine substitution can enhance a molecule's ability to pass through cell membranes, which can improve bioavailability. numberanalytics.com

Conformational Control: The presence of fluorine can influence molecular conformation through steric and electronic interactions, potentially leading to more favorable binding with biological targets.

Investigating this compound allows researchers to systematically study how the presence of two electron-withdrawing fluorine atoms on the N-phenyl ring influences the carbamate's stability, reactivity, and structural characteristics compared to its non-fluorinated analogues.

Structure

3D Structure

Properties

IUPAC Name |

phenyl N-(2,4-difluorophenyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F2NO2/c14-9-6-7-12(11(15)8-9)16-13(17)18-10-4-2-1-3-5-10/h1-8H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWOHALINKDREHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)NC2=C(C=C(C=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40547909 | |

| Record name | Phenyl (2,4-difluorophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40547909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65141-00-6 | |

| Record name | Phenyl (2,4-difluorophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40547909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivative Synthesis

Established Synthetic Pathways for Phenyl Carbamates

The construction of the phenyl carbamate (B1207046) backbone can be achieved through several established synthetic routes. These methods often involve the reaction of amines with a carbonyl source and can be facilitated by catalysts or specific reagents.

Reactions Involving Urea (B33335), Phenol, and Lewis Acid Catalysis

One method for the synthesis of phenyl carbamates involves a one-pot reaction of an aniline (B41778), urea, and an alcohol, such as methanol (B129727). researchgate.net This reaction can be catalyzed by various Lewis acids. For instance, the synthesis of methyl N-phenyl carbamate has been demonstrated using catalysts like zinc chloride (ZnCl₂) and zinc acetate (B1210297) (Zn(OAc)₂). researchgate.net While these catalysts show high activity, their solubility in the reaction medium can complicate separation. researchgate.net Other metal oxides have also been explored as catalysts in similar reactions. jlu.edu.cn The reaction typically proceeds at elevated temperatures, and byproducts such as N-methyl aniline and diphenylurea can also be formed. researchgate.net

Table 1: Effect of Different Catalysts on the Synthesis of Methyl N-Phenyl Carbamate researchgate.net

| Catalyst | Aniline Conversion (%) | MPC Selectivity (%) | NMA Selectivity (%) | DPU Selectivity (%) | MPC Yield (%) |

|---|---|---|---|---|---|

| – | 50.5 | 72.5 | 18.4 | 9.1 | 36.6 |

| ZnCl₂ | 86.2 | 66.7 | 17.4 | 15.9 | 57.5 |

| Zn(OAc)₂ | 86.3 | 66.6 | 18.4 | 15.0 | 57.4 |

| PbO | 87.3 | 60.2 | 17.4 | 22.4 | 52.6 |

| Pb₃O₄ | 89.1 | 62.0 | 10.7 | 13.6 | 55.2 |

| SiO₂ | 84.0 | 68.3 | 15.5 | 16.2 | 57.4 |

| Al₂O₃ | 77.3 | 70.7 | 15.1 | 14.2 | 54.7 |

| NaX | 77.0 | 75.1 | 12.8 | 12.1 | 57.8 |

| HY(5.0) | 85.5 | 70.5 | 16.2 | 13.3 | 60.3 |

| HZSM-5(50) | 55.4 | 59.9 | 21.7 | 18.4 | 33.2 |

Reaction conditions: molar ratio of methanol, urea to aniline, 1:5:15; catalyst content, 10.7% (based on aniline); reaction time, 5 h; reaction temperature, 453 K; NMA, N-methyl aniline; DPU, diphenylurea.

Carbamoylation Reactions Utilizing Carbonyl Transfer Reagents (e.g., Dimethyl Carbonate, Carbamoyl (B1232498) Chlorides)

Carbonyl transfer reagents are widely used for the synthesis of carbamates. Dimethyl carbonate (DMC) serves as a phosgene-free alternative for the carbamoylation of amines. core.ac.ukresearchgate.net The reaction of aniline with DMC can be catalyzed by various compounds, including lead-based catalysts, to produce methyl N-phenyl carbamate in high yields. bohrium.com Continuous-flow systems using solid catalysts like zinc carbonate have also been developed for the highly selective synthesis of methyl phenylcarbamate from aniline and DMC. core.ac.uk

Carbamoyl chlorides are another important class of reagents for carbamate synthesis. researchgate.netnih.gov They can be prepared from the corresponding amines by reaction with phosgene (B1210022) or a phosgene equivalent. researchgate.net These reagents can then react with phenols to yield O-aryl carbamates. organic-chemistry.org For instance, phenyl chloroformate can react with an amine in the presence of a base to form the corresponding phenyl carbamate. nih.govnih.gov This method is versatile and has been used to synthesize a variety of carbamate derivatives. niscpr.res.in Transition metal-catalyzed reactions of carbamoyl chlorides have also been developed, expanding their utility in organic synthesis. rsc.org

Green Chemistry Approaches to Carbamate Synthesis via Hofmann Rearrangement

The Hofmann rearrangement, traditionally used for the preparation of primary amines from amides, has been adapted for the synthesis of carbamates in a more environmentally friendly manner. eurekaselect.comresearchgate.net Modified Hofmann rearrangements can be operationally simple and avoid the use of hazardous reagents. researchgate.net For example, the use of sodium hypochlorite (B82951) as an oxidant in the presence of a solid-supported base provides a scalable and benign route to methyl carbamates from a variety of amides. researchgate.net Electrochemical methods for the Hofmann rearrangement have also been developed, which avoid the use of corrosive and toxic halogens by using mediators like sodium bromide. rsc.org These green approaches provide direct access to synthetically useful carbamates from readily available amides. rsc.orgrsc.org

Metal-Free C-N Coupling Methodologies for N-Phenylcarbamates

In recent years, there has been a growing interest in developing metal-free synthetic methods to avoid the potential toxicity and cost associated with metal catalysts. A novel method for the synthesis of N-phenylcarbamates has been developed that proceeds via a C-N coupling reaction without the need for a metal catalyst. researchgate.netdntb.gov.uathieme-connect.comglobalauthorid.com This approach involves the reaction of an amine with a hydrazine (B178648) formate (B1220265) in the presence of iodine and tert-butyl hydroperoxide. dntb.gov.uathieme-connect.com The reaction is believed to proceed through the formation of an alkoxycarbonyl radical, which then undergoes a cross-coupling reaction. dntb.gov.uathieme-connect.com This method exhibits broad functional group tolerance and provides a range of N-phenylcarbamates in moderate to good yields using inexpensive and readily available starting materials. dntb.gov.uathieme-connect.com

Table 2: Substrate Scope for Metal-Free Synthesis of N-Phenylcarbamates thieme-connect.com

| Entry | R¹ | R² | Product | Yield (%) |

|---|---|---|---|---|

| 1 | H | Me | 3a | 78 |

| 2 | 4-Me | Me | 3b | 83 |

| 3 | 4-OMe | Me | 3c | 81 |

| 4 | 4-Cl | Me | 3d | 79 |

| 5 | 4-Br | Me | 3e | 80 |

| 6 | 4-F | Me | 3f | 82 |

| 7 | 3-Me | Me | 3g | 85 |

| 8 | 2-Me | Me | 3h | 65 |

| 9 | 2-Cl | Me | 3i | 60 |

| 10 | 2,4-diCl | Me | 3j | 62 |

| 11 | H | Et | 3k | 75 |

| 12 | 4-Me | Et | 3l | 79 |

| 13 | 4-OMe | Et | 3m | 78 |

| 14 | 4-Cl | Et | 3n | 76 |

| 15 | H | n-Pr | 3o | 72 |

| 16 | H | i-Pr | 3p | 68 |

| 17 | H | n-Bu | 3q | 70 |

| 18 | H | Bn | 3r | 65 |

Reaction conditions: aniline (1 mmol), carbazate (B1233558) (3 equiv), I₂ (20 mol%), TBHP (3 equiv), MeCN, 80 °C, 8 h.

Synthesis of Phenyl N-(2,4-difluorophenyl)carbamate and Related Fluorinated Analogues

The synthesis of fluorinated carbamates, such as this compound, requires specific strategies to introduce the fluorinated moiety.

Strategic Incorporation of the 2,4-Difluorophenyl Moiety

The 2,4-difluorophenyl group can be introduced by using 2,4-difluoroaniline (B146603) as a starting material. A common method for forming the carbamate linkage in this context is the reaction of 2,4-difluoroaniline with a suitable carbonyl transfer reagent. For example, the synthesis of N-(2,4-difluorophenyl) benzamides can be achieved through the condensation reaction of 2,4-difluoroaniline with a benzoyl chloride derivative. mdpi.com

A general and adaptable strategy for the synthesis of related carbamates involves a two-step procedure. First, the amine (in this case, 2,4-difluoroaniline) is reacted with N,N'-carbonyldiimidazole (CDI). This reaction forms an intermediary carbamoylimidazole. Subsequently, this intermediate is treated with the sodium alkoxide of the desired alcohol (in this case, sodium phenoxide, derived from phenol). This sequence allows for the strategic formation of the desired carbamate bridge. mdpi.com This methodology has been successfully employed in the synthesis of various carbamate derivatives, demonstrating its utility for incorporating specific aryl or alkyl groups on both the nitrogen and oxygen atoms of the carbamate functionality. mdpi.com

Multi-Step Reaction Sequences for Complex Carbamate Scaffolds

The synthesis of complex carbamates is often a multi-step process that requires careful planning and execution. One example of such a sequence involves the initial formation of a basic carbamate structure, which is then elaborated through subsequent reactions. For instance, a phase transfer reaction between an aqueous azide (B81097) and an acid chloride can be used to generate an aryl isocyanate, a key intermediate. This isocyanate can then be reacted with an alcohol to form the carbamate. researchgate.net This foundational carbamate can then undergo further modifications.

A notable application of multi-step synthesis is the creation of Covalent Organic Frameworks (COFs). In a demonstrated example, an imine-linked two-dimensional COF was successfully transformed through three consecutive postsynthetic modifications into a porous, crystalline cyclic carbamate-linked framework. nih.gov This highlights how a simpler linkage can be chemically converted into a more complex carbamate structure within a solid-state material, a process that would be inaccessible through direct synthesis. nih.gov These examples underscore the strategic importance of sequential reactions in building complex molecules from simpler carbamate precursors.

Optimization of Reaction Conditions and Yields

Achieving high yields and purity in the synthesis of this compound and related derivatives is critically dependent on the optimization of reaction conditions. Key parameters that are typically adjusted include the choice of solvent, base, reaction temperature, and duration.

In the synthesis of carbamate derivatives from 4-amino-1,2,4-triazoles and phenyl chloroformate, a study systematically investigated the effect of different bases and solvents. niscpr.res.in The reaction to form the carbamate linkage was found to be highly dependent on the presence of a base, with no product forming in its absence. niscpr.res.in The choice of base had a significant impact on the reaction yield.

| Base | Solvent | Yield (%) | Reference |

|---|---|---|---|

| K₂CO₃ | CH₃CN | 95 | niscpr.res.in |

| K₃PO₄ | CH₃CN | 62 | niscpr.res.in |

| Et₃N | CH₃CN | 75 | niscpr.res.in |

| NaOH | CH₃CN | 54 | niscpr.res.in |

The solvent also played a crucial role, with acetonitrile (B52724) (CH₃CN) providing the highest yield compared to other solvents like THF, Dioxane, and DMF. niscpr.res.in Temperature is another critical factor; for instance, the synthesis of N-(disubstituted phenyl)-3-hydroxynaphthalene-2-carboxamides utilized microwave-assisted heating in phases, reaching up to 130 °C to drive the reaction to completion. nih.gov These findings illustrate that systematic screening of reaction parameters is essential for maximizing the efficiency of carbamate synthesis.

Precursor and Intermediate Syntheses

Preparation of Anilines and Related Halogenated Aromatic Precursors

A primary precursor for the target compound is 2,4-difluoroaniline. Several synthetic routes exist for its preparation. A common laboratory-scale method involves the reduction of 2,4-difluoronitrobenzene. This is typically achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst in a solvent like methanol at room temperature. chemicalbook.com

A more industrial-focused, two-step method starts with 2,4,5-trichloronitrobenzene (B44141). google.comgoogle.comgoogleapis.com

Fluorination : The first step is a nucleophilic aromatic substitution where two chlorine atoms are replaced by fluorine. This is accomplished by heating 2,4,5-trichloronitrobenzene with a fluorinating agent, such as anhydrous potassium fluoride (B91410), in a dipolar, aprotic solvent like tetramethyl sulfone or dimethylsulfoxide. google.comgoogleapis.com This reaction specifically forms 2,4-difluoro-5-chloronitrobenzene. google.com

Hydrogenation : The resulting 2,4-difluoro-5-chloronitrobenzene is then subjected to catalytic hydrogenation. google.com Using a 5% palladium on carbon catalyst, the nitro group is reduced to an amine, and the remaining chlorine atom is removed via hydrogenolysis to yield the final product, 2,4-difluoroaniline. google.comgoogle.comgoogleapis.com

Another reported method involves treating 2-fluorophenylazide with hydrogen fluoride in cyclohexane. prepchem.com

| Starting Material | Key Reagents | Intermediate | Final Product | Reference |

|---|---|---|---|---|

| 2,4-Difluoronitrobenzene | H₂, Pd/C, Methanol | - | 2,4-Difluoroaniline | chemicalbook.com |

| 2,4,5-Trichloronitrobenzene | 1. KF, Tetramethyl sulfone 2. H₂, Pd/C, Sodium Acetate | 2,4-Difluoro-5-chloronitrobenzene | 2,4-Difluoroaniline | google.comgoogleapis.com |

| 2-Fluorophenylazide | HF, Cyclohexane | - | 2,4-Difluoroaniline | prepchem.com |

Generation of Isocyanate Intermediates

Isocyanates are pivotal intermediates in the synthesis of carbamates. While the traditional route to isocyanates involves the use of highly toxic phosgene, significant research has focused on developing safer, non-phosgene alternatives. acs.org

One major non-phosgene approach is the reductive carbonylation of nitroaromatic compounds . acs.orgresearchgate.net This method can produce isocyanates in a single step, but often requires harsh conditions. A more controlled two-step process is often preferred, where the nitro compound is first converted to a carbamate, which is then thermally decomposed to the isocyanate. acs.org This process typically employs homogeneous transition metal catalysts based on palladium, rhodium, or ruthenium. acs.org

Another strategy is the dehydration of carbamic acids . In a metal-free approach, an arylamine reacts with carbon dioxide (CO₂) in the presence of a base like DBU to form a carbamic acid intermediate. This intermediate is then dehydrated using activated sulfonium (B1226848) reagents to generate the corresponding aryl isocyanate. organic-chemistry.org

Isocyanates can also be generated from other functional groups via rearrangement reactions. The Lossen rearrangement , for example, converts hydroxamic acids into isocyanates. This can be mediated by reagents such as 1-propanephosphonic acid cyclic anhydride (B1165640) (T3P) or carbonyldiimidazole. organic-chemistry.org Similarly, the Curtius rearrangement of an acyl azide, which can be generated in situ, also yields a reactive isocyanate intermediate. nih.gov These methods provide versatile pathways to the isocyanate precursors required for carbamate synthesis, avoiding the hazards of phosgene. acs.org

Derivatization Strategies of the this compound Core

Modification of the core structure of this compound is a key strategy for developing new compounds with tailored properties. This is typically achieved by introducing various substituents onto the aromatic rings.

Introduction of Substituents on Phenyl and Difluorophenyl Moieties

The most direct strategy for introducing substituents onto the phenyl and difluorophenyl moieties is to begin the synthesis with already substituted precursors. This "active substructure splicing" approach allows for the systematic creation of a library of derivatives. nyxxb.cn

For example, to introduce substituents on the N-phenyl ring, one would start with a range of substituted 2,4-difluoroanilines. The synthesis of N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides demonstrates this principle, where a variety of disubstituted anilines were reacted with 3-hydroxynaphthalene-2-carboxylic acid to produce a series of target compounds. nih.gov Similarly, in the synthesis of novel N-aryl carbamate derivatives, various aromatic amides were used as starting materials for a Hofmann rearrangement to generate substituted isocyanates, which were then trapped with alcohols. nih.gov

To modify the O-phenyl ring, the synthesis would employ a series of substituted phenols, which are reacted with 2,4-difluorophenyl isocyanate (or a related precursor). A palladium-catalyzed synthesis of N-aryl carbamates demonstrated that a variety of substituted aryl chlorides and triflates could be coupled with sodium cyanate (B1221674) in the presence of different alcohols and phenols to generate a diverse set of carbamate products. mit.edu This modular approach, utilizing diverse building blocks, is a powerful and efficient method for exploring the chemical space around the core this compound structure.

Functionalization at the Carbamate Linkage

The carbamate linkage (-NH-C(=O)-O-) in this compound offers several avenues for functionalization, allowing for the introduction of a diverse range of substituents. These modifications can influence the compound's chemical properties, such as stability, solubility, and its ability to interact with biological targets. Key functionalization strategies include N-alkylation/N-arylation and O-alkylation.

N-Alkylation and N-Arylation:

The hydrogen atom on the nitrogen of the carbamate can be substituted with various alkyl or aryl groups. This is typically achieved by deprotonation of the nitrogen with a suitable base to form a carbamate anion, which then acts as a nucleophile to attack an alkyl or aryl halide. The choice of base and reaction conditions is crucial to avoid unwanted side reactions, such as hydrolysis of the carbamate.

For instance, the reaction of a generic N-aryl carbamate with an alkyl halide in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3) can yield the corresponding N-alkylated product. The reactivity of the alkyl halide and the steric hindrance around the nitrogen atom will influence the reaction efficiency.

O-Alkylation:

While less common for this specific type of carbamate, O-alkylation at the carbonyl oxygen is another potential modification. This would involve the formation of an enolate-like intermediate and subsequent reaction with an electrophile. However, the reactivity of the carbamate group generally favors N-functionalization.

The introduction of different functional groups through these methods can lead to the generation of a library of derivatives, which can then be screened for desired biological activities.

Table 1: Potential Functionalization Reactions at the Carbamate Linkage

| Reaction Type | Reagents and Conditions | Potential Product Structure |

| N-Alkylation | 1. Base (e.g., NaH, K2CO3)2. Alkyl halide (R-X) | Phenyl N-alkyl-N-(2,4-difluorophenyl)carbamate |

| N-Arylation | 1. Base (e.g., NaH)2. Aryl halide (Ar-X) with catalyst | Phenyl N-aryl-N-(2,4-difluorophenyl)carbamate |

Note: The table represents potential synthetic pathways based on general carbamate reactivity, as specific examples for this compound are not extensively documented in publicly available literature.

Design and Synthesis of Hybrid Carbamate Structures

The concept of molecular hybridization involves combining two or more pharmacophores (structural units with known biological activity) into a single molecule. This approach aims to create new chemical entities with improved affinity, selectivity, and efficacy, or to target multiple biological pathways simultaneously. The this compound scaffold can be a valuable component in the design of such hybrid structures.

The design process for a hybrid molecule typically begins with identifying a biological target and known ligands that interact with it. The this compound moiety can then be linked to another pharmacophore via a suitable spacer or by direct fusion. The nature and length of the linker are critical and can significantly impact the biological activity of the hybrid molecule.

Synthetic Strategies for Hybrid Molecules:

The synthesis of hybrid structures incorporating this compound can be achieved through various organic reactions. A common strategy involves preparing the carbamate core and then coupling it to another molecule of interest.

For example, if the second pharmacophore contains a reactive functional group such as a hydroxyl or an amino group, it can be reacted with a derivative of this compound that has been functionalized with a suitable leaving group. Alternatively, the two components can be synthesized separately and then joined together in the final steps of the synthesis.

One hypothetical example could involve linking the this compound to a heterocyclic scaffold known for its biological activity, such as a triazole or a piperazine (B1678402) ring system. This could be achieved by first introducing a reactive handle, like a terminal alkyne or azide, onto either the phenyl or the difluorophenyl ring of the carbamate, and then using click chemistry to link it to the heterocyclic partner.

Table 2: Hypothetical Design of Hybrid Molecules

| Pharmacophore 1 | Linker | Pharmacophore 2 | Potential Biological Target |

| This compound | Alkyl chain | Triazole | Kinases, Enzymes |

| This compound | Amide bond | Piperazine | Receptors, Ion Channels |

| This compound | Ether linkage | Natural Product Fragment | Various |

Note: This table presents hypothetical examples of hybrid structures that could be designed based on the principles of medicinal chemistry. The synthesis and biological evaluation of such compounds would require dedicated research efforts.

The rational design and synthesis of hybrid molecules based on the this compound scaffold represent a promising strategy for the discovery of novel therapeutic agents.

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering precise insights into the chemical environment of magnetically active nuclei such as ¹H, ¹³C, and ¹⁹F.

The ¹H NMR spectrum of phenyl N-(2,4-difluorophenyl)carbamate is expected to show distinct signals corresponding to the protons on the two aromatic rings and the single carbamate (B1207046) (N-H) proton.

The protons of the unsubstituted phenyl group (C₆H₅O-) typically appear as a complex multiplet in the aromatic region of the spectrum. These protons would include signals for the ortho, meta, and para positions, which often overlap.

The 2,4-difluorophenyl ring contains three aromatic protons. Their chemical shifts and multiplicities are significantly influenced by coupling to each other (³JHH) and by through-bond coupling to the adjacent fluorine atoms (JHF). The proton at the 6-position is expected to be a doublet of doublets of doublets (ddd) due to coupling with the proton at the 5-position and the fluorine atoms at the 2- and 4-positions. The proton at the 5-position would likely appear as a multiplet, and the proton at the 3-position would also show a complex splitting pattern due to coupling with neighboring protons and fluorine atoms. mdpi.com

The carbamate N-H proton typically appears as a broad singlet. Its chemical shift can vary depending on the solvent and concentration, but for related carbamates, it is often observed downfield. nih.gov

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| Phenyl-H (ortho, meta, para) | 7.10 - 7.50 | m | - |

| Difluorophenyl-H3 | 6.80 - 7.00 | m | JHH, JHF |

| Difluorophenyl-H5 | 7.00 - 7.20 | m | JHH, JHF |

| Difluorophenyl-H6 | 8.10 - 8.40 | m (ddd) | JHH, JHF |

| N-H | 8.50 - 10.50 | br s | - |

| Note: Predicted values are based on analysis of structurally similar compounds. Actual experimental values may vary. |

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, distinct signals are expected for the carbamate carbonyl carbon, the carbons of the phenyl ring, and the carbons of the difluorophenyl ring.

The carbamate carbonyl (C=O) carbon is expected to resonate in the downfield region, typically around 152-155 ppm. nih.govresearchgate.net The carbons of the difluorophenyl ring directly bonded to fluorine atoms (C2 and C4) will appear as large doublets due to one-bond C-F coupling (¹JCF). The other carbons in this ring will also exhibit smaller, multi-bond C-F couplings. rsc.org Aromatic carbons generally resonate between 110 and 160 ppm. oregonstate.edu

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

| C=O | 152 - 155 | s |

| Phenyl C-ipso (C-O) | 150 - 152 | s |

| Phenyl C-ortho | 121 - 123 | s |

| Phenyl C-meta | 129 - 130 | s |

| Phenyl C-para | 125 - 127 | s |

| Difluorophenyl C-ipso (C-N) | 122 - 125 | t |

| Difluorophenyl C2 | 158 - 162 | dd (large ¹JCF) |

| Difluorophenyl C3 | 104 - 106 | d |

| Difluorophenyl C4 | 155 - 159 | dd (large ¹JCF) |

| Difluorophenyl C5 | 128 - 130 | d |

| Difluorophenyl C6 | 111 - 113 | d |

| Note: Predicted values are based on analysis of structurally similar compounds. nih.govresearchgate.netrsc.org s = singlet, d = doublet, t = triplet, dd = doublet of doublets. |

¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds. Since there are two chemically non-equivalent fluorine atoms in this compound (at positions 2 and 4), the ¹⁹F NMR spectrum is expected to show two distinct signals. ucsb.edu

Each fluorine signal will be split by the other fluorine atom (F-F coupling) and by neighboring protons (H-F coupling), leading to complex multiplicities, likely appearing as doublets of doublets or multiplets. The chemical shifts for aromatic fluorine atoms typically fall within a well-defined range. ucsb.edu For related N-(2,4-difluorophenyl) structures, these signals have been observed at approximately -114 and -118 ppm. mdpi.com

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| F2 | -112 to -116 | m |

| F4 | -116 to -120 | m |

| Note: Predicted values are based on analysis of structurally similar compounds. mdpi.com Chemical shifts are relative to a standard such as CFCl₃. |

Two-dimensional (2D) NMR experiments are crucial for the unambiguous assignment of all ¹H and ¹³C signals and for confirming the connectivity of the molecular structure. science.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu It would be used to establish the connectivity between adjacent protons within the phenyl ring and, separately, within the 2,4-difluorophenyl ring, confirming the individual spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. sdsu.edu It allows for the definitive assignment of protonated carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment identifies longer-range (typically 2-3 bond) couplings between protons and carbons. sdsu.edu It is particularly powerful for connecting different fragments of the molecule. Key HMBC correlations would be expected from the N-H proton to the carbonyl carbon (C=O) and the ipso-carbon of the difluorophenyl ring, and from the ortho-protons of the phenyl ring to the C=O carbon, thus confirming the carbamate linkage. rsc.org

Table 4: Expected Key 2D NMR Correlations for Structural Confirmation

| Experiment | Correlating Nuclei | Information Gained |

| COSY | H3 ↔ H5, H5 ↔ H6 (on difluorophenyl ring) | Confirms proton connectivity within the aromatic rings. |

| HSQC | H3 ↔ C3, H5 ↔ C5, H6 ↔ C6, etc. | Assigns all protonated carbons. |

| HMBC | N-H ↔ C=O, N-H ↔ C1 (difluorophenyl) | Confirms the N-C(O) and N-C(aryl) bonds. |

| HMBC | Phenyl-H(ortho) ↔ C=O | Confirms the O-C(O) bond of the carbamate. |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The most prominent feature in the IR spectrum of this compound is the strong absorption band corresponding to the stretching vibration of the carbamate carbonyl (C=O) group. The position of this band is sensitive to the electronic environment. s-a-s.org

For carbamates, the C=O stretching frequency typically appears in the range of 1690-1750 cm⁻¹. rsc.orgucla.edu In related phenyl carbamates, this absorption has been observed at frequencies such as 1704 cm⁻¹ and 1741 cm⁻¹. nih.govrsc.org The electron-withdrawing nature of the two fluorine atoms on the N-phenyl ring would likely influence the electron density around the carbamate linkage, affecting the C=O bond strength and its vibrational frequency. Other characteristic bands in the IR spectrum would include N-H stretching (around 3300-3400 cm⁻¹), C-O stretching, and C-N stretching vibrations. rsc.orglibretexts.org

Table 5: Comparison of Carbonyl (C=O) Stretching Frequencies in Related Compounds

| Compound | Carbonyl Type | C=O Stretching Frequency (ν, cm⁻¹) |

| 1-Propyl phenylcarbamate rsc.org | Carbamate | 1704 |

| Phenyl n-Pentylcarbamate nih.gov | Carbamate | 1741 |

| 2-nitrophenyl carbamate rsc.org | Carbamate | 1745 |

| Simple Ketones msu.edu | Ketone | 1715 ± 7 |

| Simple Amides (Amide I) msu.edu | Amide | 1665 ± 30 |

Characterization of N-H Stretching and Bending Vibrations

Infrared (IR) spectroscopy is a powerful tool for identifying functional groups within a molecule. In this compound, the vibrations associated with the nitrogen-hydrogen (N-H) bond of the carbamate linkage are particularly diagnostic.

The N-H stretching vibration typically appears as a sharp to moderately broad band in the region of 3500–3300 cm⁻¹. This absorption is a result of the change in dipole moment as the N-H bond stretches. For secondary amides and carbamates, this peak is often observed around 3370 cm⁻¹. dcu.ie The N-H bending vibration (amide II band) is another characteristic absorption that occurs in the 1620–1500 cm⁻¹ region. rsc.org For similar carbamate structures, this bending vibration is often observed around 1610-1616 cm⁻¹. rsc.org These vibrations are sensitive to hydrogen bonding, which can cause peak broadening and a shift to lower wavenumbers.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

|---|---|

| N-H Stretch | 3500 - 3300 |

| N-H Bend (Amide II) | 1620 - 1500 |

Phenyl Ring Vibrational Modes

The presence of two phenyl rings—one unsubstituted and one disubstituted with fluorine atoms—gives rise to a series of characteristic absorptions in the IR spectrum.

Aromatic C-H stretching vibrations are typically observed as weak to medium bands in the 3100–3000 cm⁻¹ region. ajchem-a.com The carbon-carbon (C-C) stretching vibrations within the aromatic rings produce a set of characteristic bands in the 1625–1430 cm⁻¹ range. These absorptions are often seen as a pair of bands around 1600 cm⁻¹ and 1500 cm⁻¹. Additionally, C-H in-plane bending vibrations occur between 1300 cm⁻¹ and 1000 cm⁻¹, while the strong C-H out-of-plane bending vibrations appear in the 900–675 cm⁻¹ region. The specific substitution pattern on the difluorophenyl ring influences the exact position and number of these out-of-plane bending bands, providing structural information.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100 - 3000 |

| Aromatic C-C Stretch | 1625 - 1430 |

| C-H In-Plane Bend | 1300 - 1000 |

| C-H Out-of-Plane Bend | 900 - 675 |

Mass Spectrometry for Molecular Mass and Compositional Verification

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, typically to four or more decimal places. nih.gov This precision allows for the unambiguous determination of a compound's elemental formula. For this compound, the molecular formula is C₁₃H₉F₂NO₂. HRMS can distinguish this exact mass from other potential formulas that might have the same nominal mass. chromatographyonline.comdtic.mil This technique is crucial for confirming the identity of the target compound and ruling out impurities with different elemental compositions.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₃H₉F₂NO₂ |

| Nominal Mass | 249 amu |

| Calculated Exact Mass | 249.05913 u |

Molecular Ion Peak Interpretation

In the mass spectrum, the unfragmented radical cation of the molecule is known as the molecular ion (M⁺•). The peak corresponding to this ion reveals the nominal molecular weight of the compound. For this compound, the molecular ion peak would appear at an m/z of 249.

The presence of a single nitrogen atom in the molecule dictates that its nominal molecular weight will be an odd number, a principle known as the "nitrogen rule." The observation of the molecular ion peak at m/z 249 is consistent with this rule. miamioh.edu The fragmentation pattern observed in the mass spectrum provides further structural confirmation. Common fragmentation pathways for N-phenyl carbamates can involve the cleavage of the carbamate ester and amide bonds. libretexts.orgchemguide.co.uk Potential fragment ions could include the phenoxy cation (m/z 93), the phenyl cation (m/z 77), and ions corresponding to the 2,4-difluorophenylamino moiety.

| Proposed Fragment Ion | Structure/Formula | Expected m/z |

|---|---|---|

| Molecular Ion | [C₁₃H₉F₂NO₂]⁺• | 249 |

| Phenoxy Cation | [C₆H₅O]⁺ | 93 |

| Phenyl Cation | [C₆H₅]⁺ | 77 |

| 2,4-Difluorophenyl Isocyanate Cation | [C₇H₃F₂NO]⁺• | 155 |

Advanced Chromatographic Methods for Purity and Mixture Analysis

Chromatographic techniques are indispensable for separating components of a mixture and assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of this compound and for monitoring the progress of its synthesis. researchgate.net A common approach for compounds of this nature is reversed-phase HPLC. thermofisher.com

In a typical setup, the compound is passed through a column packed with a nonpolar stationary phase (e.g., C18-bonded silica). A polar mobile phase, such as a mixture of acetonitrile (B52724) and water, is used to elute the components. sielc.com By using a gradient elution, where the composition of the mobile phase is changed over time, a high degree of separation can be achieved for the starting materials, the final product, and any byproducts. The purity of the compound is determined by integrating the area of its peak relative to the total area of all peaks detected, typically using a UV detector set at a wavelength where the aromatic rings strongly absorb, such as 254 nm.

| HPLC Parameter | Typical Condition |

|---|---|

| Mode | Reversed-Phase |

| Stationary Phase | C18 (Octadecylsilyl silica (B1680970) gel) |

| Mobile Phase | Acetonitrile/Water Gradient |

| Detector | UV Absorbance (e.g., 254 nm) |

Application of Normal-Phase and Reverse-Phase Chromatography for Separation

The separation and purification of this compound can be effectively achieved using both normal-phase and reverse-phase high-performance liquid chromatography (HPLC). The choice between these two techniques is dictated by the polarity of the compound and the desired separation mechanism.

Reverse-Phase Chromatography (RPC): Reverse-phase chromatography is a powerful technique for the separation of moderately polar to nonpolar compounds. In the context of this compound, a C18 (octadecylsilyl) or a phenyl-based stationary phase would be suitable. The separation mechanism in RPC is primarily based on hydrophobic interactions between the analyte and the nonpolar stationary phase. A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol (B129727), is used to elute the compound.

Due to the presence of two phenyl rings, this compound is expected to exhibit significant retention on a C18 column. The elution order and retention time would be influenced by the precise mobile phase composition and gradient. Phenyl stationary phases can offer alternative selectivity for aromatic compounds like this carbamate, leveraging π-π stacking interactions between the analyte's aromatic rings and the phenyl groups of the stationary phase.

Normal-Phase Chromatography (NPC): Normal-phase chromatography, which utilizes a polar stationary phase (e.g., silica) and a nonpolar mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate), is also a viable method for the separation of this compound. In this mode, separation is governed by polar interactions, such as hydrogen bonding and dipole-dipole interactions, between the analyte and the stationary phase. The carbamate functional group (-NHCOO-) can engage in such polar interactions.

Table 1: Hypothetical Chromatographic Conditions for this compound This table is based on general principles for structurally similar compounds, as specific data for the target compound was not found.

| Parameter | Reverse-Phase HPLC | Normal-Phase HPLC |

|---|---|---|

| Stationary Phase | C18 (5 µm, 4.6 x 250 mm) | Silica (5 µm, 4.6 x 250 mm) |

| Mobile Phase | Acetonitrile:Water (Gradient) | Hexane:Ethyl Acetate (B1210297) (Isocratic) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection | UV at 254 nm | UV at 254 nm |

| Injection Volume | 10 µL | 10 µL |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a crucial analytical technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is then used to calculate the empirical formula, which represents the simplest whole-number ratio of atoms in the molecule.

For this compound, the molecular formula is C₁₃H₉F₂NO₂. Based on this formula, the theoretical elemental composition can be calculated. Experimental determination of the elemental composition is typically performed using a CHN analyzer, which involves the combustion of a small, precisely weighed sample of the compound. The resulting combustion products (CO₂, H₂O, and N₂) are quantitatively measured to determine the percentages of carbon, hydrogen, and nitrogen.

The theoretically calculated elemental percentages for C₁₃H₉F₂NO₂ are:

Carbon (C): 59.32%

Hydrogen (H): 3.45%

Nitrogen (N): 5.32%

Oxygen (O): 12.16%

Fluorine (F): 19.75%

Experimental results from elemental analysis are expected to be in close agreement with these theoretical values, typically within a margin of ±0.4%, to confirm the empirical formula and the purity of the synthesized compound. While specific experimental reports of elemental analysis for this compound were not found in the surveyed literature, this technique remains a standard and indispensable method for its structural confirmation.

Table 2: Theoretical vs. Expected Experimental Elemental Analysis Data for C₁₃H₉F₂NO₂ No specific experimental data was found for this compound. The "Expected Experimental Value" column represents the typical range of acceptable results.

| Element | Theoretical Percentage (%) | Expected Experimental Value (%) |

|---|---|---|

| Carbon (C) | 59.32 | 59.32 ± 0.4 |

| Hydrogen (H) | 3.45 | 3.45 ± 0.4 |

| Nitrogen (N) | 5.32 | 5.32 ± 0.4 |

Crystallographic Investigations and Solid State Structural Analysis

Single-Crystal X-ray Diffraction (SC-XRD) for Three-Dimensional Molecular and Crystal Structure Elucidation

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the atomic and molecular structure of crystalline compounds. While a specific crystallographic study for phenyl N-(2,4-difluorophenyl)carbamate is not detailed in the available literature, extensive analysis of closely related carbamate (B1207046) structures provides a robust framework for understanding its likely solid-state characteristics. Studies on analogues such as phenyl N-(4-fluorophenyl)carbamate and phenyl N-(4-nitrophenyl)carbamate reveal common structural motifs and interaction patterns that are characteristic of this class of compounds. nih.govnih.gov The carbamate group, acting as both a hydrogen bond donor (N-H) and acceptor (C=O), plays a crucial role in directing the self-assembly of these molecules in the solid state. nih.gov

The molecular conformation of aryl carbamates is largely defined by the relative orientation of the two aromatic rings. This is quantified by the dihedral angle between the mean planes of the phenyl and the substituted phenyl rings. In related structures, this angle is non-planar, indicating a twisted conformation.

For instance, the crystallographic analysis of phenyl N-(4-fluorophenyl)carbamate revealed the presence of two crystallographically independent molecules in the asymmetric unit, each with a distinct dihedral angle between the aromatic rings. nih.gov Similarly, two independent molecules are observed in the asymmetric unit of phenyl N-(4-nitrophenyl)carbamate, each showing a significant twist. nih.gov The parent compound, phenyl N-phenylcarbamate, also adopts a non-planar conformation. researchgate.net This twisted geometry is a common feature, minimizing steric hindrance and allowing for efficient crystal packing.

| Compound | Dihedral Angle Between Aromatic Rings (°) | Reference |

|---|---|---|

| Phenyl N-(4-fluorophenyl)carbamate (Molecule 1) | 61.77 (3) | nih.gov |

| Phenyl N-(4-fluorophenyl)carbamate (Molecule 2) | 53.94 (3) | nih.gov |

| Phenyl N-(4-nitrophenyl)carbamate (Molecule A) | 48.18 (14) | nih.gov |

| Phenyl N-(4-nitrophenyl)carbamate (Molecule B) | 45.81 (14) | nih.gov |

| Phenyl N-phenylcarbamate | 42.52 (12) | researchgate.net |

The packing of carbamate molecules within a crystal lattice is directed by a combination of strong and weak intermolecular interactions. These forces, including hydrogen bonds and van der Waals interactions, dictate the formation of higher-order supramolecular assemblies, influencing the material's physical properties. rsc.org

A predominant interaction in the crystal structures of phenyl carbamates is the hydrogen bond between the amide proton (N-H) and the carbonyl oxygen (C=O) of a neighboring molecule. nih.govresearchgate.net This interaction is highly directional and leads to the formation of infinite one-dimensional polymeric chains. nih.govresearchgate.net In the crystal structure of phenyl N-(4-fluorophenyl)carbamate, intermolecular N-H…O hydrogen bonds link the molecules into chains. nih.gov A similar motif is observed in phenyl N-phenylcarbamate, where these chains extend along a crystallographic axis. researchgate.net This robust hydrogen-bonding synthon is a key element in the crystal engineering of carbamate-containing structures. nih.gov

| Compound | Interaction (D—H⋯A) | D⋯A Distance (Å) | H⋯A Distance (Å) | D—H⋯A Angle (°) | Reference |

|---|---|---|---|---|---|

| Phenyl N-(4-fluorophenyl)carbamate | N1—H1A⋯O4 | 3.044 (4) | 2.32 | 142 | |

| N2—H2C⋯O2 | 2.931 (4) | 2.08 | 171 |

The supramolecular architecture is further stabilized by a variety of other weak hydrogen bonds. In fluorinated compounds, weak C-H…F interactions are possible, where a fluorine atom acts as a hydrogen bond acceptor. mdpi.com Similarly, the carbonyl and phenoxy oxygen atoms can act as acceptors for weak C-H…O hydrogen bonds. nih.gov These interactions, while individually less energetic than the principal N-H…O bonds, are numerous and collectively play a significant role in the cohesion of the crystal structure. For example, in the crystal structure of phenyl N-(4-nitrophenyl)carbamate, C-H…O interactions link the primary chains into a more complex double-chain structure. nih.gov

Disorder is a phenomenon where a molecule or part of a molecule occupies more than one position in the crystal lattice. In aryl compounds, this can sometimes manifest as static disorder, particularly when atoms or groups of similar size and polarizability are present, such as hydrogen and fluorine. osti.gov While specific instances of disorder have not been reported for the closest analogues of this compound, studies on other fluorinated aromatic systems suggest it is a possibility. For example, in some aryl fluorides, the phenyl ring can become statically disordered with partial occupancies for both hydrogen and fluorine atoms at a given crystallographic site. osti.gov Conversely, research on fluorinated benzamides has shown that strategic fluorine substitution can also suppress disorder that is prevalent in the non-fluorinated parent compounds, leading to more ordered crystal structures. osti.gov Therefore, a crystallographic analysis of this compound would need to carefully assess the potential for such disorder phenomena.

Theoretical and Computational Chemistry Studies

Molecular Modeling and Docking Studies for Predictive Interaction Analysis

Molecular modeling and docking are cornerstone techniques in computational drug design, used to predict how a ligand (in this case, phenyl N-(2,4-difluorophenyl)carbamate) might bind to a macromolecular target, such as a protein receptor or enzyme. This predictive analysis is crucial for understanding potential mechanisms of action and for guiding the design of more potent and selective analogs.

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. For this compound, these simulations would identify the most likely "binding mode" or pose within a specific binding pocket. The key intermolecular interactions stabilizing this complex are then analyzed.

Based on its chemical structure, several key interactions can be anticipated:

Hydrogen Bonding: The carbamate (B1207046) linkage is a critical functional group for forming hydrogen bonds. The amine proton (N-H) can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) can act as a hydrogen bond acceptor. These interactions with amino acid residues like serine, histidine, or asparagine are often vital for anchoring the ligand in the active site. nih.govmdpi.com

Hydrophobic and π-Interactions: The two aromatic rings (the phenyl group and the 2,4-difluorophenyl group) are significant contributors to binding through various non-polar interactions. These include π-π stacking with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan), π-alkyl interactions with aliphatic side chains (e.g., leucine, valine), and general hydrophobic contacts. mdpi.com

Halogen Bonding and Dipole Interactions: The presence of two electron-withdrawing fluorine atoms on one of the phenyl rings alters the electrostatic potential of the ring system. nih.gov This can lead to favorable dipole-dipole, dipole-quadrupole, and quadrupole-quadrupole interactions. illinois.edu The fluorine atoms themselves can act as weak hydrogen bond acceptors or participate in halogen bonding, further contributing to binding affinity and specificity. researchgate.net

| Interaction Type | Structural Moiety Involved | Potential Interacting Residues |

| Hydrogen Bond (Donor) | Carbamate N-H | Asp, Glu, Ser, Thr (side chain C=O) |

| Hydrogen Bond (Acceptor) | Carbamate C=O | Asn, Gln, His, Ser, Tyr |

| π-π Stacking | Phenyl & Difluorophenyl Rings | Phe, Tyr, Trp, His |

| Hydrophobic/Alkyl-π | Phenyl & Difluorophenyl Rings | Ala, Val, Leu, Ile, Pro, Met |

| Halogen Bonding | Fluorine Atoms | Backbone C=O, Ser, Thr (side chain OH) |

The process of profiling the interaction between a ligand and its receptor is a multi-step computational workflow.

System Preparation: High-resolution 3D structures of the target receptor are obtained, typically from crystallographic databases like the Protein Data Bank (PDB). The structure of this compound would be built and its energy minimized using quantum mechanical or molecular mechanics methods to obtain a stable, low-energy 3D conformation.

Molecular Docking: Docking algorithms, such as those implemented in software like AutoDock or GOLD, are used to systematically sample a vast number of possible orientations of the ligand within the receptor's binding site. mdpi.com These programs employ scoring functions to estimate the binding affinity for each pose, ranking them to identify the most probable binding mode. nih.gov

Post-Docking Analysis: While docking provides a static snapshot, the dynamic nature of the interaction can be explored using more computationally intensive methods. Molecular Dynamics (MD) simulations can be run to observe the stability of the predicted ligand-receptor complex over time in a simulated physiological environment.

Binding Free Energy Calculation: Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are often applied to the snapshots from MD simulations to refine the binding affinity prediction and provide a more accurate estimate of the free energy of binding.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Methodologies

QSAR and QSPR are computational modeling techniques that aim to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). nih.gov These models are invaluable for predicting the activity of novel compounds before they are synthesized, thus prioritizing synthetic efforts. nih.gov

To build a QSAR model, the chemical structure of each compound in a dataset must be converted into a set of numerical values known as molecular descriptors. For a molecule like this compound, a wide range of descriptors can be calculated. nih.govnih.gov

Electronic Properties: These are calculated using quantum chemistry methods like Density Functional Theory (DFT). They describe the electronic nature of the molecule and include descriptors such as the energy of the Highest Occupied Molecular Orbital (E-HOMO), the energy of the Lowest Unoccupied Molecular Orbital (E-LUMO), the HOMO-LUMO gap, dipole moment, and partial atomic charges. nih.gov These are critical for modeling interactions driven by electrostatics.

Lipophilicity: The octanol-water partition coefficient (logP) is a key descriptor for lipophilicity, which influences a molecule's ability to cross cell membranes.

Steric/Topological Descriptors: These descriptors quantify aspects of the molecule's size, shape, and connectivity. Examples include molecular weight, molar refractivity (MR), Connolly Accessible Area, and various topological indices (e.g., Wiener index, connectivity indices) that encode information about molecular branching and structure. researchgate.net

Once calculated for a series of related carbamate compounds with known biological activities, these descriptors are used to build a regression model that correlates specific descriptors with the observed activity. nih.gov

| Descriptor Class | Example Descriptors | Information Encoded | Relevance |

| Electronic | E-HOMO, E-LUMO, Dipole Moment | Electron-donating/accepting ability, polarity | Governs electrostatic and covalent-like interactions |

| Lipophilic | LogP | Hydrophobicity/hydrophilicity balance | Membrane permeability, hydrophobic interactions |

| Steric | Molar Refractivity (MR), Molecular Weight | Size, volume, bulkiness | Steric fit within a binding pocket |

| Topological | Connectivity Indices (χ), Wiener Index | Molecular shape, branching, connectivity | Defines overall molecular architecture |

After generating descriptors for a set of compounds, statistical methods are employed to select the most relevant descriptors and build a robust predictive model.

Principal Component Analysis (PCA): Often, many calculated descriptors are correlated with each other. PCA is a dimensionality reduction technique used to transform the set of correlated descriptors into a smaller set of uncorrelated variables called principal components. nih.gov This helps in identifying the most significant descriptors that capture the main variance in the dataset, simplifying the model-building process.

Regression Analysis: The core of QSAR modeling involves finding a mathematical equation that links the selected descriptors to the biological activity. Multiple Linear Regression (MLR) is a common method that produces an easily interpretable linear equation. nih.gov More advanced methods like Partial Least Squares (PLS) are used when descriptors are numerous and may be intercorrelated. These techniques generate a model that can be used to predict the activity of new, unsynthesized molecules.

Non-Covalent Interaction (NCI) Analysis (e.g., Reduced Density Gradient - RDG)

Non-Covalent Interaction (NCI) analysis is a computational method used to visualize and characterize weak interactions within and between molecules. It is based on the relationship between the electron density (ρ) and its derivative, the Reduced Density Gradient (RDG). researchgate.net

The RDG is a real-space function that identifies regions where non-covalent interactions occur. When the RDG is plotted against the electron density multiplied by the sign of the second Hessian eigenvalue (sign(λ₂)ρ), different types of interactions can be distinguished. researchgate.net These interactions are then visualized as 3D isosurfaces in molecular space, with colors indicating the nature and strength of the interaction.

For this compound, an NCI analysis would reveal:

Intramolecular Interactions: It could identify potential intramolecular hydrogen bonds, for instance between the N-H group and an ortho-fluorine atom. It would also visualize steric repulsion, which might occur between the two aromatic rings if they are forced into close proximity, highlighting regions of conformational strain.

Intermolecular Interactions: When analyzing a dimer or a ligand-receptor complex, NCI analysis provides a detailed visual map of all stabilizing and destabilizing non-covalent contacts, including hydrogen bonds, van der Waals interactions, and π-π stacking.

The color-coding of the NCI isosurfaces provides a qualitative guide to the interaction type.

| Isosurface Color | Sign(λ₂)ρ Value | Interaction Type | Interpretation |

| Blue | Large and Negative | Strong, Attractive | Strong hydrogen bonds, halogen bonds |

| Green | Near Zero | Weak | van der Waals interactions, π-π stacking |

| Red | Large and Positive | Strong, Repulsive | Steric clashes, non-bonded overlap |

This analysis provides a rich, visual understanding of the forces that dictate the molecule's preferred 3D structure and its interaction patterns with other molecules.

In-depth Conformational Analysis of the Carbamate Moiety (e.g., Syn/Anti Rotamers)

The conformational landscape of the carbamate moiety in this compound is primarily defined by the rotation around the central C–N bond. Due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group, this bond possesses significant partial double-bond character. This restricted rotation gives rise to two principal planar conformers, or rotamers, designated as syn and anti.

The distinction between these rotamers is based on the dihedral angle (ω) defined by the O=C–N–H atoms.

Anti Conformer: The H-atom on the nitrogen is positioned anti (trans) to the carbonyl oxygen, corresponding to a dihedral angle of approximately 180°.

Syn Conformer: The H-atom on the nitrogen is positioned syn (cis) to the carbonyl oxygen, corresponding to a dihedral angle of approximately 0°.

Computational and experimental studies on analogous N-aryl carbamates consistently indicate a strong energetic preference for the anti conformation. nih.govresearchgate.net This preference is generally attributed to a combination of steric hindrance and electrostatic repulsion between the carbonyl oxygen and the N-aryl substituent in the more sterically crowded syn form. nih.govchem-space.com For secondary N-phenylcarbamates in solution, the anti rotamer is often the overwhelmingly dominant species. nih.gov For instance, studies in chloroform (B151607) have shown that the syn/anti equilibrium ratio for simple N-phenylcarbamates can be as low as 0.05, indicating that the anti form is significantly more stable. nih.govresearchgate.net

The energy barrier to rotation around the C–N bond determines the rate of interconversion between the syn and anti rotamers. The electron-withdrawing nature of the N-aryl group can influence this barrier by altering the C–N bond's double-bond character. chem-space.com In the case of this compound, the strongly electron-withdrawing 2,4-difluorophenyl group is expected to decrease the electron density on the nitrogen atom. This attenuates the dipolar character of the carbamate ground state and induces more C–N single-bond character, which would theoretically lead to a lower barrier to rotation compared to N-alkylcarbamates. chem-space.com

While specific computational studies for this compound are not available in the reviewed literature, the expected conformational preferences can be summarized based on extensive research on similar N-aryl carbamates.

| Conformer | Key Dihedral Angle (O=C–N–H) | Relative Stability | Anticipated Rationale |

|---|---|---|---|

| Anti | ~180° | More Stable (Lower Energy) | Minimized steric hindrance and electrostatic repulsion. nih.govchem-space.com |

| Syn | ~0° | Less Stable (Higher Energy) | Increased steric and electrostatic repulsion between the carbonyl oxygen and the N-aryl ring. nih.govchem-space.com |

Reactivity and Reaction Mechanism Investigations

Kinetic Studies of Carbamate (B1207046) Reactions

The reactivity of carbamates is largely governed by the stability of the carbamate linkage, which can undergo cleavage through various mechanisms. Kinetic studies of these reactions provide insight into the factors influencing the compound's persistence and transformation pathways.

Hydrolysis Kinetics of N-Aryl Carbamate Esters

The hydrolysis of N-aryl carbamate esters is a critical reaction that dictates their stability in aqueous environments. The rate of this reaction is highly dependent on the pH of the solution. Typically, the pH-rate profile for the hydrolysis of N-aryl carbamates shows distinct regions of reactivity, indicating different prevailing mechanisms.

Acidic Conditions (pH < 4): In strongly acidic media, the hydrolysis of carbamates is generally slow. For some carbamates, a mechanism involving the bimolecular attack of water on the N-protonated substrate has been described, particularly when a basic moiety, more susceptible to protonation than the carbonyl oxygen, is present in the molecule. researchgate.net

Neutral Conditions (pH 4-8): In the neutral pH range, a spontaneous, water-catalyzed hydrolysis pathway can occur, although this is often a very slow process for stable carbamates. clemson.edursc.org

Alkaline Conditions (pH > 8): The hydrolysis rate significantly increases in alkaline solutions. rsc.org This base-catalyzed hydrolysis is often the dominant pathway for carbamate degradation under environmental conditions. clemson.edu For many N-aryl carbamates, the reaction rate is directly proportional to the hydroxide (B78521) ion concentration. rsc.org

Two primary mechanisms are proposed for the alkaline hydrolysis of N-aryl carbamates: the E1cB (Elimination Unimolecular conjugate Base) mechanism and the BAc2 (Base-catalyzed Acyl-Oxygen cleavage) mechanism.

The E1cB mechanism is common for carbamates with a proton on the nitrogen atom. It involves a two-step process:

A rapid, reversible deprotonation of the N-H group by a base (e.g., hydroxide ion) to form a carbamate anion (the conjugate base).

A slower, rate-determining step where the carbamate anion eliminates the phenoxide leaving group to form a transient isocyanate intermediate (Ar-N=C=O). This intermediate is then rapidly hydrolyzed by water to yield the corresponding amine (2,4-difluoroaniline) and carbonic acid, which decomposes to carbon dioxide. rsc.orgresearchgate.netnih.gov

The BAc2 mechanism is more typical for N,N-disubstituted carbamates (which lack an N-H proton) but can also occur for N-monosubstituted carbamates with poor leaving groups. researchgate.netnih.gov This mechanism involves:

A direct nucleophilic attack of the hydroxide ion on the carbonyl carbon of the carbamate.

Formation of a tetrahedral intermediate.

The collapse of this intermediate, leading to the cleavage of the acyl-oxygen bond and the expulsion of the phenoxide leaving group. rsc.org

For phenyl N-(2,4-difluorophenyl)carbamate, which possesses an N-H proton, the E1cB mechanism is the more probable pathway for alkaline hydrolysis. rsc.orgresearchgate.net

Influence of Substituent Effects on Reaction Rates and Mechanisms

The electronic properties of substituents on both the N-aryl and O-aryl rings profoundly influence the rates and mechanisms of carbamate reactions. These effects are often quantified using Hammett plots, which correlate reaction rates with substituent constants (σ).

Substituents on the N-Aryl Ring: In the case of this compound, the N-aryl group is substituted with two fluorine atoms. Fluorine is a strongly electronegative and electron-withdrawing atom.

Effect on Acidity: The electron-withdrawing nature of the fluorine atoms increases the acidity of the N-H proton. This facilitates the initial deprotonation step in the E1cB hydrolysis mechanism, potentially increasing the concentration of the reactive carbamate anion. researchgate.net

Effect on Stability: While facilitating deprotonation, electron-withdrawing groups on the N-aryl ring can also have compensatory effects on the subsequent elimination step. researchgate.net However, studies on the thermal decomposition of N-arylcarbamates have shown that electron-withdrawing substituents on the N-aryl ring increase the rate of decomposition. cdnsciencepub.comcdnsciencepub.comingentaconnect.com

Substituents on the O-Aryl (Leaving) Group: The nature of the leaving group (the phenoxide in this case) is a critical determinant of the reaction rate, especially in the rate-determining step of the E1cB mechanism.

Leaving Group Ability: The effect of substituents on the phenoxide leaving group is significant. Electron-withdrawing substituents on the O-aryl ring stabilize the resulting phenoxide anion, making it a better leaving group and thus accelerating the rate of hydrolysis. rsc.orgresearchgate.net This is reflected in large positive ρ (rho) values from Hammett plots, indicating a high sensitivity to substituent effects and significant bond cleavage in the transition state. rsc.orgresearchgate.netrsc.org For the unsubstituted phenyl group in this compound, the leaving group ability is moderate.

The table below summarizes the expected qualitative effects of the difluoro-substituents on the reactivity of the target compound compared to an unsubstituted analogue (phenyl N-phenylcarbamate).

| Feature | Unsubstituted (Phenyl N-phenylcarbamate) | Substituted (this compound) | Rationale |

| N-H Acidity | Baseline | Increased | The two electron-withdrawing fluorine atoms on the N-phenyl ring increase the acidity of the N-H proton. |

| Rate of E1cB Hydrolysis | Baseline | Likely Increased | Increased N-H acidity favors the formation of the carbamate anion required for the E1cB mechanism. |

| Thermal Stability | Baseline | Decreased | Electron-withdrawing groups on the N-aryl ring have been shown to increase the rate of thermal decomposition in analogous compounds. cdnsciencepub.com |

Mechanistic Studies of Acyl-Oxygen Bond Cleavage

As discussed, the two principal pathways for this cleavage in N-aryl carbamates under basic conditions are the E1cB and BAc2 mechanisms. Both culminate in the breaking of the C-OPh bond and the departure of the phenoxide ion.

In the E1cB mechanism , the acyl-oxygen bond cleavage occurs in the rate-limiting step, which is the unimolecular decomposition of the N-deprotonated carbamate anion. Kinetic studies on analogous compounds show a high degree of acyl-oxygen bond cleavage in the transition state. researchgate.net Evidence for this mechanism comes from several sources:

Kinetic Data: The reaction rate's dependence on pH and the large Hammett ρ values for substituents on the leaving group support a mechanism where phenoxide expulsion is rate-determining. rsc.org

Intermediate Trapping: In related systems, the proposed isocyanate intermediate has been successfully trapped by external nucleophiles (like other amines) or through intramolecular reactions, providing strong evidence for its formation following acyl-oxygen bond cleavage. researchgate.netacs.org

In the BAc2 mechanism , the acyl-oxygen bond is broken during the collapse of the tetrahedral intermediate formed by the nucleophilic attack of a hydroxide ion. This pathway is characterized by general base catalysis. rsc.orgresearchgate.net For this compound, this mechanism is considered less likely than the E1cB pathway under typical alkaline hydrolysis conditions due to the presence of the acidic N-H proton. nih.gov

Degradation Pathways and Stability Characterization

Beyond hydrolysis, carbamate compounds can degrade through other pathways, such as photodegradation. Their stability is also defined by their resistance to thermal decomposition.

Photodegradation Mechanisms of Carbamate Compounds

The photodegradation of carbamate compounds, particularly those used as pesticides, has been studied to understand their environmental fate. The absorption of UV light can initiate decomposition through several mechanisms. For N-aryl carbamates, the aromatic rings are the primary chromophores that absorb UV radiation.

The primary photodegradation process is often initiated by the cleavage of the ester C–O bond upon excitation of the molecule. cdnsciencepub.com This homolytic cleavage can generate phenoxyl and carbamoyl (B1232498) radicals. These highly reactive radical species can then undergo a variety of secondary reactions:

Hydrogen Abstraction: The generated radicals can abstract hydrogen atoms from solvent molecules or other organic matter. cdnsciencepub.com

Photooxidation: In the presence of oxygen, photooxidation reactions can occur, leading to hydroxylated products and further degradation.

Photohydrolysis: The cleavage of the carbamate group can also occur, analogous to chemical hydrolysis, forming the corresponding amine (2,4-difluoroaniline) and phenol.

The quantum yield and rate of photodegradation are influenced by the solvent environment. For some aromatic carbamates, degradation is faster in non-aqueous, hydrophobic environments compared to aqueous solutions. cdnsciencepub.com The presence of photosensitizers in the environment, such as dissolved organic matter, can also influence the degradation rate and pathway.

Thermal Stability Profiles

The thermal stability of a carbamate is its ability to withstand high temperatures before decomposing. The decomposition of N-aryl carbamates typically occurs at elevated temperatures, often proceeding via a first-order reaction. cdnsciencepub.comcdnsciencepub.com

Studies on analogous t-alkyl N-arylcarbamates show that thermal decomposition in an inert solvent (diphenyl ether) at temperatures around 180°C yields the corresponding amine, carbon dioxide, and an alkene. cdnsciencepub.com For ethyl N-methyl-N-phenylcarbamate, decomposition in the gas phase occurs between 329-380°C to give N-methylaniline, carbon dioxide, and ethylene. researchgate.net

The proposed mechanism for the thermal decomposition of many N-monosubstituted carbamates involves a cyclic transition state, leading to the elimination of the amine and carbon dioxide. cdnsciencepub.com

The stability is influenced by the substituents on the aryl ring. Studies have demonstrated that the rate of thermal decomposition increases as the electronegativity of the substituent on the N-aryl ring increases. cdnsciencepub.comcdnsciencepub.comingentaconnect.com This suggests that this compound, with its two electron-withdrawing fluorine atoms, would be expected to have a lower thermal stability compared to the non-fluorinated phenyl N-phenylcarbamate.

The table below presents thermal decomposition data for related N-aryl carbamate structures to provide a comparative context for the stability of this compound.

| Compound | Decomposition Temperature (°C) | Products | Reference |

| t-Butyl N-phenylcarbamate | 177.5 | Aniline (B41778), Isobutylene, CO₂ | cdnsciencepub.com |

| t-Butyl N-(p-chlorophenyl)carbamate | 177.5 | p-Chloroaniline, Isobutylene, CO₂ | cdnsciencepub.com |

| Ethyl N-methyl-N-phenylcarbamate | 329 - 380 | N-methylaniline, Ethylene, CO₂ | researchgate.net |

Note: The decomposition rate for t-Butyl N-(p-chlorophenyl)carbamate was found to be approximately 2.5 times faster than that of t-Butyl N-phenylcarbamate at the same temperature, illustrating the rate-enhancing effect of electron-withdrawing substituents. cdnsciencepub.com

Catalytic Aspects in Carbamate Chemistry

The synthesis of carbamates, including aryl carbamates such as this compound, can be significantly influenced by the choice of catalysts. Catalytic methods offer advantages in terms of reaction rates, yields, and selectivity, and can also provide more environmentally benign synthetic routes. This section explores the application of Lewis acid catalysis and recyclable catalytic systems in the context of carbamate formation, drawing parallels from related N-aryl carbamate syntheses to infer potential strategies for the target compound.

Lewis Acid Catalysis in Carbamate Synthesis

Lewis acid catalysis plays a crucial role in promoting the formation of carbamates by activating either the amine or the carbonyl donor. While direct studies on the Lewis acid-catalyzed synthesis of this compound are not extensively documented, research on analogous N-aryl carbamates provides valuable insights into potential catalytic pathways.

The synthesis of N-acyl carbamates and oxazolidinones has been effectively promoted using catalytic amounts of Lewis acids such as zinc chloride (ZnCl₂). semanticscholar.orgresearchgate.net In these reactions, the Lewis acid is thought to activate the acylating agent, typically a carboxylic acid anhydride (B1165640), rendering it more susceptible to nucleophilic attack by the carbamate nitrogen. semanticscholar.orgresearchgate.net This approach has been shown to be effective under solvent-free conditions, offering a green chemistry advantage. semanticscholar.orgresearchgate.net